molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8

2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No. B1299657
CAS RN: 57978-54-8
M. Wt: 232.21 g/mol
InChI Key: APJRFLHMLYOPJK-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)amino]nicotinic acid (2-FAN) is an organic compound with a wide range of applications. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods like grains and vegetables. 2-FAN has been used in scientific research for its unique properties, including its ability to act as a neurotransmitter agonist and to modulate the activity of the central nervous system. It has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, and to reduce pain.

Scientific Research Applications

PUMA-G and HM74 as Nicotinic Acid Receptors

Nicotinic acid has been utilized as a lipid-lowering drug for decades, primarily reducing lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. The anti-lipolytic effect involves the inhibition of cAMP accumulation via a Gi-protein-mediated mechanism. The orphan G-protein-coupled receptors, PUMA-G in mice and HM74 in humans, expressed significantly in adipose tissue, have been identified as receptors for nicotinic acid. Binding to these receptors triggers a decrease in cAMP levels. The absence of PUMA-G in mice eliminates the nicotinic acid-induced decrease in plasma levels of free fatty acids and triglycerides, indicating its crucial role in the drug's lipid-lowering effects in vivo Tunaru et al., 2003.

Crystal Structure and Physical Properties

Crystal Packing and Crystallization Tendency

The crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) reveals that alkylation of the phenyl ring with an ethyl group disrupts the molecule's planar conformation due to steric repulsion. This alteration leads to the formation of an acid-pyridine heterosynthon in the crystal. Additionally, the compound forms a very stable amorphous phase on melt quenching and does not crystallize even upon reheating, attributed to the formation of acid-pyridine hydrogen bonding in the amorphous state Kalra et al., 2017.

Industrial Applications and Production Methods

Ecological Methods for Nicotinic Acid Production

Nicotinic acid, a naturally occurring pyridine carboxylic acid, is an essential nutrient and antipelagic agent. Industrially, it's mainly produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid, a process resulting in environmentally harmful by-products like nitrous oxide. The demand for greener chemistry has prompted a literature review focusing on ecological methods to produce nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, spotlighting those methods with potential industrial applications Lisicki et al., 2022.

Chemical Polymorphism and Structural Diversity

Polymorphism Driven by Hydrogen-Bonding Chains

The study of 2-[methyl(phenyl)amino]nicotinic acid reveals four polymorphs with unique crystal structures characterized by the directionalities of one-dimension hydrogen-bonding chains. Despite similar tessellation by these chains, each polymorph exhibits distinct directionalities, highlighting the structural diversity within this chemical system Long et al., 2008.

properties

IUPAC Name

2-(2-fluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRFLHMLYOPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368455
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57978-54-8
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 2-chloronicotinic acid and 31 ml of 2-fluoroaniline in 180 ml of xylene are refluxed for 5 hours. The precipitate is filtered off and washed with xylene and then with water to yield the desired compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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